5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of pyrimidine with piperidine under controlled conditions to form 1-(pyrimidin-2-yl)piperidine.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is achieved by reacting the piperidine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Final Coupling: The final step is the coupling of the sulfonamide intermediate with the piperidine derivative. This is done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine and pyrimidine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the piperidine and pyrimidine groups, resulting in different biological activity.
N-(pyrimidin-2-yl)piperidine: Does not have the sulfonamide group, affecting its interaction with biological targets.
Uniqueness
5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the piperidine and pyrimidine moieties contribute to its binding specificity and pharmacokinetic properties.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, including medicinal chemistry, biology, and industrial chemistry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-25-15-4-3-14(18)11-16(15)26(23,24)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h2-4,7-8,11,13,21H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHKQJWUUJQVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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